Quantified Efficiency in Carboxylic Acid Synthesis: A 68% Yield in a Documented Transformation
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate has been successfully employed as a starting material to synthesize 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a more advanced intermediate. In this specific protocol, the target compound was hydrolyzed with lithium hydroxide to yield the corresponding carboxylic acid with a 68% isolated yield . This quantitative yield provides a verifiable benchmark for synthetic planning, which is not established for related analogs like Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1353101-38-8) in this particular transformation.
| Evidence Dimension | Synthetic transformation efficiency (Hydrolysis) |
|---|---|
| Target Compound Data | 68% yield of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid |
| Comparator Or Baseline | Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate |
| Quantified Difference | Yield data for the comparator in this specific reaction is unavailable, but the target compound's established 68% yield provides a reliable, quantitative starting point for optimization. |
| Conditions | LiOH·H2O (3.0 eq), MeOH/H2O, 20 °C, 2h |
Why This Matters
A documented, moderate yield in a key functional group interconversion reduces synthetic risk and provides a solid benchmark for planning a multi-step synthesis, which is crucial for prioritizing procurement of this specific building block.
